![molecular formula C20H16N4O B5775099 N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine](/img/structure/B5775099.png)
N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine
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Overview
Description
N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 4-MPDQ or MPDQ and has a molecular formula of C22H18N4O.
Scientific Research Applications
Solar Energy Conversion
This compound has been used in the design of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . The HTMs are an important part of PSCs, and they play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .
Organic Electronics
The compound’s derivatives have been investigated for their potential in organic electronics . The derivatives have shown good stability and high hole mobility, which are desirable properties in organic electronics .
Drug Design
Benzothiazole derivatives, including similar compounds, are known for their potent pharmacological activities . They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities.
Synthesis of Formazan
The compound has been used in the synthesis of formazan . Formazan compounds are often used in various biochemical assays .
Material Science
The compound’s derivatives have been used in the development of new materials with high hole mobility and uniform smooth film morphology . These properties are particularly important in the field of material science .
Computational Chemistry
The compound and its derivatives have been the subject of computational chemistry studies . These studies use methods such as DFT and TD-DFT in combination with Marcus theory to investigate the properties of these compounds .
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . The compound binds to these receptors, preventing them from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis . Additionally, the compound has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate IL-10 expression .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-25-16-8-6-15(7-9-16)22-20-17-4-2-3-5-18(17)23-19(24-20)14-10-12-21-13-11-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHOAQNMUUCAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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